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Compound of Interest

Compound Name: Glutaramic acid

Cat. No.: B1213335

An In-depth Technical Guide to Glutaramic Acid
Abstract

This technical guide provides a comprehensive overview of glutaramic acid (CAS RN: 25335-
74-4), a mono-amide derivative of glutaric acid.[1] Intended for researchers, scientists, and
professionals in drug development, this document delves into the core chemical identifiers,
physicochemical properties, synthesis, and analytical characterization of this compound. By
synthesizing technical data with practical insights, this guide aims to serve as an essential
resource for laboratory applications and advanced research initiatives. We will explore the
causality behind experimental choices and provide self-validating protocols to ensure scientific
integrity and reproducibility.

Introduction: The Scientific Context of Glutaramic
Acid

While not as ubiquitous as its parent compound, glutaric acid, or its amino acid counterpart,
glutamic acid, glutaramic acid holds a unique position in chemical and biomedical research.
As a dicarboxylic acid monoamide, it possesses both a carboxylic acid and an amide functional

group, granting it distinct chemical properties that are of interest in the synthesis of novel
chemical entities.[1]

Its structural similarity to endogenous molecules suggests potential roles in metabolic pathways
and as a building block for designing peptidomimetics and other bioactive compounds.
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Understanding its fundamental characteristics is the first step for any researcher aiming to
leverage this molecule in drug discovery, polymer science, or metabolic studies.

Core Chemical Identifiers and Physicochemical
Properties

Precise identification and understanding of a compound's properties are foundational to any
scientific endeavor. This section provides the essential identifiers and physicochemical data for
glutaramic acid, consolidated for ease of reference.

Nomenclature and Registry Information

The unambiguous identification of a chemical substance is critical for procurement, regulatory
compliance, and scientific communication. The CAS Registry Number is a universally accepted
unique identifier.

Identifier Value Source
CAS Number 25335-74-4 PubChem[1]
IUPAC Name 5-amino-5-oxopentanoic acid PubChem[1][2]

4-carbamoylbutanoic acid, 4-
Synonyms carbamoylbutyric acid, Glutaric  PubChem[1]

acid monoamide

Molecular Formula, Weight, and Structural
Representations

Structural representations are vital for understanding the molecule's connectivity and spatial
arrangement, which in turn dictate its chemical behavior and biological interactions.
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Property Value Source
Molecular Formula C5H9NO3 PubChem[1][2]
Molecular Weight 131.13 g/mol PubChem[1]
Canonical SMILES C(CC(=0O)N)CC(=0)O PubChem[1][2]

INChl=1S/C5H9NO3/c6-4(7)2-

InChl 1-3-5(8)9/h1-3H2,(H2,6,7) PubChem[1][2]
(H,8,9)
GTFMAONWNTUZEW-

InChlKey PubChem[1][2]

UHFFFAOYSA-N

graph Glutaramic Acid Structure {
layout=neato;

node [shape=plaintext];

edge [color="#202124"];

// Atom nodes

Cl [label="C", pos="0,0!"];

01 [label="0", pos="-0.8,-0.5!"];
02 [label="0OH", pos="0.8,-0.5!"];
C2 [label="CH:", pos="0,1.5!"];
C3 [label="CH:2", pos="0,3!"];

C4 [label="CH:", pos="0,4.5!"];
C5 [label="C", pos="0,6!"];

03 [label="0", pos="-0.8,6.5!"];
N1 [label="NH:2", pos="0.8,6.5!"];

// Bonds

Cl -- 01 [label="", len=1.0];
Cl -- 02 [label="", len=1.0];
Cl -- C2 [label="", len=1.5];
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C2 -- C3 [label="", len=1.5];
C3 -- C4 [label="", 1len=1.5];
C4 -- C5 [label="", len=1.5];
C5 -- 03 [label="", len=1.0];
C5 -- N1 [label="", len=1.0];

}

Caption: 2D Chemical Structure of Glutaramic Acid.

Physicochemical Data

The physical properties of glutaramic acid are crucial for designing experimental conditions,
such as solvent selection for reactions or analytical method development.

Property Value Notes

A measure of lipophilicity. The
XLogP3-AA (Predicted) -0.9 negative value indicates high
hydrophilicity.[2]

From the -OH and -NH2
Hydrogen Bond Donor Count 2

groups.
Hydrogen Bond Acceptor 3 From the two O atoms and the
Count N atom.

Indicates conformational
Rotatable Bond Count 4

flexibility.

Note: Experimental data for properties like melting point and boiling point are not readily
available in the searched public databases, which is common for less-studied research
chemicals. Researchers should determine these properties empirically as needed.

Synthesis and Chemical Reactivity

Glutaramic acid is formally derived from glutaric acid by the conversion of one of its two
carboxylic acid groups into a primary amide.[1] This structural relationship provides the most
logical and common synthetic routes.
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Synthetic Pathway from Glutaric Anhydride

A prevalent and efficient laboratory-scale synthesis involves the aminolysis of glutaric
anhydride. This method is favored for its high atom economy and relatively mild reaction
conditions.

e Reactants: Glutaric anhydride and a source of ammonia (e.g., agueous ammonium
hydroxide).

e Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of
electrons on the nitrogen atom of ammonia attacks one of the electrophilic carbonyl carbons
of the anhydride ring. This leads to the opening of the five-membered ring.

e Proton Transfer: A subsequent proton transfer results in the formation of the final product,
glutaramic acid, which contains a carboxylic acid at one end and an amide at the other.

o Work-up: The reaction mixture is typically acidified to ensure the carboxylic acid group is fully
protonated, followed by crystallization or chromatography to isolate the pure product.

The choice of an aqueous ammonia solution is a practical one; it is readily available and the
water can be easily removed during work-up. The exothermicity of the reaction should be
managed by cooling the reaction vessel, especially during the initial addition of the amine.

Analytical Characterization Protocols

Rigorous analytical characterization is non-negotiable for verifying the identity and purity of a
synthesized or purchased compound. Below are standard protocols for the characterization of
glutaramic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of non-volatile organic compounds. A reverse-
phase method is typically suitable for a polar molecule like glutaramic acid.

Objective: To determine the purity of a glutaramic acid sample.

Methodology:
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e Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 um patrticle size). The C18
stationary phase provides sufficient retention for polar analytes when using a highly aqueous
mobile phase.

o Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the
carboxylic acid group, leading to better peak shape.

o Mobile Phase B: Acetonitrile.

o Gradient: Start with 98% A/ 2% B, hold for 2 minutes. Linearly increase to 50% B over 10
minutes. Hold for 2 minutes. Return to initial conditions and equilibrate for 5 minutes.

¢ Flow Rate: 1.0 mL/min.

e Detection: UV at 210 nm. The amide and carboxylic acid chromophores have absorbance at
low UV wavelengths.

e Injection Volume: 10 pL.

o Sample Preparation: Dissolve the sample in the initial mobile phase (98:2 Water:Acetonitrile
with 0.1% Formic Acid) to a concentration of 1 mg/mL.

System Validation: The protocol is self-validating by running a blank (injection of mobile phase)
to identify system peaks and a standard of known purity, if available. Peak symmetry and
retention time consistency across multiple injections are key indicators of a robust method.

Data Analysis
Calculate % Purity
Area NormalizationD
Sample Preparation HPLC Analysis

Dissolve 1 mg/mL Iniect 10 ul C18 Column Separation UV Detection
in Mobile Phase A y H (Gradient Elution) (210 nm)
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Caption: Standard workflow for HPLC purity analysis of Glutaramic Acid.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray
ionization (ESI) is the preferred technique for polar molecules like glutaramic acid.

Obijective: To confirm the molecular weight of glutaramic acid.
Methodology:
« lonization Mode: ESI, both positive and negative modes should be checked.
o Expected lons:
o Positive Mode: [M+H]* at m/z 132.06.[2]
o Negative Mode: [M-H]~ at m/z 130.05.[2]

o Sample Preparation: Infuse a dilute solution (approx. 10 pg/mL) in 50:50 acetonitrile:water
with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

Trustworthiness: The observation of the correct mass-to-charge ratio for both the protonated
and deprotonated molecular ions provides very high confidence in the compound's identity.
High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Applications in Research and Drug Development

While specific, large-scale applications are not as well-documented as for glutaric acid, the
unique bifunctional nature of glutaramic acid makes it a valuable tool for researchers:

» Scaffold for Medicinal Chemistry: The carboxylic acid and amide groups provide two distinct
points for chemical modification. The carboxylic acid can be converted to esters or amides,
while the primary amide can participate in various coupling reactions. This allows for the
construction of diverse chemical libraries for screening in drug discovery programs.
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e Probes for Metabolic Studies: Isotopically labeled glutaramic acid can be synthesized and
used as a tracer to study metabolic pathways related to amino acid and dicarboxylic acid
metabolism.

o Monomer for Specialty Polymers: Similar to its parent, glutaric acid, the molecule can
potentially be used to synthesize novel polyamides or polyesters with unique properties
conferred by the pendant amide group.

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential.
» Hazard Identification: Glutaramic acid may cause skin and serious eye irritation.[1]

o Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-
resistant gloves.

e Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.

Conclusion

Glutaramic acid, defined by its CAS number 25335-74-4, is a versatile bifunctional molecule
with significant potential for advanced chemical synthesis and biomedical research.[1] This
guide has provided a foundational understanding of its core identifiers, properties, and
standard analytical protocols. By adhering to the detailed methodologies and safety
precautions outlined herein, researchers and drug development professionals can confidently
and effectively utilize glutaramic acid in their work, ensuring both scientific rigor and personal
safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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